molecular formula C11H19N3O4S2 B11291840 N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11291840
M. Wt: 321.4 g/mol
InChI Key: LBBLGNAYLVWLBG-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butylsulfanyl group, a hydroxy group, and a sulfonamide group attached to a dihydropyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of tert-butylsulfanyl chloride with an appropriate amine to form the tert-butylsulfanyl amine intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s unique structure allows it to engage in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]benzenesulfonamide
  • N-[2-(tert-butylsulfanyl)ethyl]benzamide

Comparison

Compared to similar compounds, N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its unique combination of functional groups

Properties

Molecular Formula

C11H19N3O4S2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H19N3O4S2/c1-7-8(9(15)14-10(16)13-7)20(17,18)12-5-6-19-11(2,3)4/h12H,5-6H2,1-4H3,(H2,13,14,15,16)

InChI Key

LBBLGNAYLVWLBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSC(C)(C)C

Origin of Product

United States

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